molecular formula C20H19N3O3 B6086441 [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone

Cat. No.: B6086441
M. Wt: 349.4 g/mol
InChI Key: DVDTZWGUIRIDGX-ZFWWWQNUSA-N
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Description

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form the azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The oxazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-2-azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in their functional groups.

    Quinoline derivatives: Compounds with similar quinoline moieties but different substituents.

    Oxazole derivatives: Compounds with the oxazole ring but varying side chains.

Uniqueness

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone is unique due to its combination of three distinct pharmacophores: the azabicyclo[2.2.1]heptane core, the quinoline moiety, and the oxazole ring. This unique structure allows for diverse biological activities and makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(23-10-13-3-4-15(23)8-13)18-11-26-19(22-18)12-25-16-5-6-17-14(9-16)2-1-7-21-17/h1-2,5-7,9,11,13,15H,3-4,8,10,12H2/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDTZWGUIRIDGX-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3=COC(=N3)COC4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H]1CN2C(=O)C3=COC(=N3)COC4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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